molecular formula C18H17BrN2O2S B2736256 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-51-6

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No. B2736256
CAS RN: 866156-51-6
M. Wt: 405.31
InChI Key: DJRFYXMPPZVVLW-UHFFFAOYSA-N
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Description

“4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide” is a chemical compound. It has been mentioned in the context of synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs . These compounds have been evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activities .


Synthesis Analysis

The synthesis of related compounds involves the treatment of hydrazide with appropriate acyl chlorides in DMF to produce intermediates through N-acylation. This is followed by cyclodehydration with P2O5 in dry DMF to give 5-substituted-1,3,4-oxadiazoles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include N-acylation and cyclodehydration .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives: A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Biological Screening and Enzyme Inhibition

  • Sulfonamide Derivatives Biological Screening: Another study focused on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating their moderate to good activities against Gram-negative & Gram-positive bacteria, as well as their potential for enzyme inhibition against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Synthetic Chemistry and Catalytic Applications

  • Cinchonidinium Salts: Research into cinchonidinium salts obtained from quaternization of cinchonidine with 4-(bromomethyl)benzenesulfonamide revealed highly enantioselective catalytic activity in asymmetric benzylation reactions. This work underscores the synthetic versatility of benzenesulfonamide derivatives in the realm of organic synthesis and drug development (Itsuno, Yamamoto, & Takata, 2014).

Mechanism of Action

While the exact mechanism of action for “4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide” is not specified, related compounds have been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes .

Future Directions

The compounds related to “4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide” have shown promising antibacterial, antifungal, and antitubercular activities . This suggests potential future research directions in exploring these compounds for therapeutic applications. Further structural optimization could lead to improved production and quality control of these compounds .

properties

IUPAC Name

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-13-3-4-14(2)21(13)17-9-7-16(8-10-17)20-24(22,23)18-11-5-15(19)6-12-18/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFYXMPPZVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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